molecular formula C11H11BrClNO B8390026 3-Bromo-5-chloro-N-cyclopropyl-4-methylbenzamide CAS No. 515135-59-8

3-Bromo-5-chloro-N-cyclopropyl-4-methylbenzamide

Cat. No. B8390026
M. Wt: 288.57 g/mol
InChI Key: IFSGFQUJFSTLOU-UHFFFAOYSA-N
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Patent
US07208629B2

Procedure details

3-Bromo-5-chloro-4-methylbenzoic acid (Intermediate 17, 310 mg, contaminated with 3-bromo-5-chloro-4-methylbenzoic acid) was mixed with thionyl chloride (3 ml) and the mixture heated at 90° C. for 2.5 hours. The excess thionyl chloride was evaporated under vacuum and the residue was dissolved in DCM (7.5 ml). Cyclopropylamine (0.2 ml) and sodium carbonate (500 mg) were added to the solution and the reaction stirred for 2 hours at room temperature. The reaction was filtered, the filtrate absorbed onto silica and applied to a SPE (Si, 10 g). The SPE was eluted with an ethyl acetate/cyclohexane gradient (p50% ethyl acetate) and the product fractions reduced to dryness under vacuum to give a mixture of 3-bromo-5-chloro-N-cyclopropyl-4-methylbenzamide/3-chloro-N-cyclopropyl-4-methylbenzamide (2:1).
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
3-bromo-5-chloro-N-cyclopropyl-4-methylbenzamide 3-chloro-N-cyclopropyl-4-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C(C=C(Cl)C=1C)C(O)=O.S(Cl)(Cl)=O.[Br:17][C:18]1[CH:19]=[C:20]([CH:27]=[C:28]([Cl:31])[C:29]=1[CH3:30])[C:21]([NH:23][CH:24]1[CH2:26][CH2:25]1)=[O:22].ClC1C=C(C=CC=1C)C(NC1CC1)=O>>[Br:17][C:18]1[CH:19]=[C:20]([CH:27]=[C:28]([Cl:31])[C:29]=1[CH3:30])[C:21]([NH:23][CH:24]1[CH2:26][CH2:25]1)=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1C)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
3-bromo-5-chloro-N-cyclopropyl-4-methylbenzamide 3-chloro-N-cyclopropyl-4-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NC2CC2)C=C(C1C)Cl.ClC=1C=C(C(=O)NC2CC2)C=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (7.5 ml)
ADDITION
Type
ADDITION
Details
Cyclopropylamine (0.2 ml) and sodium carbonate (500 mg) were added to the solution
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate absorbed onto silica
WASH
Type
WASH
Details
The SPE was eluted with an ethyl acetate/cyclohexane gradient (p50% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C=C(C(=O)NC2CC2)C=C(C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.